molecular formula C13H12ClNO B14844529 3-(Benzyloxy)-5-(chloromethyl)pyridine

3-(Benzyloxy)-5-(chloromethyl)pyridine

Cat. No.: B14844529
M. Wt: 233.69 g/mol
InChI Key: HSTYDEMFGOIXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-(chloromethyl)pyridine (CAS 1803605-62-0 when in hydrochloride form) is a pyridine derivative featuring a benzyloxy group at the 3-position and a chloromethyl substituent at the 5-position. Its molecular formula is C₁₃H₁₂ClNO (free base) or C₁₃H₁₃Cl₂NO (hydrochloride), with a molecular weight of 233.7 g/mol (free base) or 270.15 g/mol (hydrochloride) . The compound is used in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates further functionalization. Its InChI Key (RSRPIISXAQTCMU-UHFFFAOYSA-N) and structural features make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-(chloromethyl)-5-phenylmethoxypyridine

InChI

InChI=1S/C13H12ClNO/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2

InChI Key

HSTYDEMFGOIXSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol and chloromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 3-(Benzyloxy)-5-(chloromethyl)pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(chloromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(Benzyloxy)-5-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Table 1: Structural Features of 3-(Benzyloxy)-5-(chloromethyl)pyridine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
3-(Benzyloxy)-5-(chloromethyl)pyridine 1803605-62-0* C₁₃H₁₃Cl₂NO 270.15 3-benzyloxy, 5-chloromethyl (hydrochloride)
2-(Benzyloxy)-5-(chloromethyl)pyridine 202595-67-3 C₁₃H₁₂ClNO 233.7 2-benzyloxy, 5-chloromethyl
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine 62811-98-7 C₁₃H₁₁Cl₂NO 268.14 4-chloro, 5-benzyloxy, 2-chloromethyl
3-(Benzyloxy)-5-bromo-2-chloropyridine 891785-18-5 C₁₂H₉BrClNO 298.56 3-benzyloxy, 5-bromo, 2-chloro
2-Chloro-5-(chloromethyl)pyridine 70258-18-3 C₆H₅Cl₂N 162.02 2-chloro, 5-chloromethyl

*Hydrochloride form.

Key Observations :

  • Positional Isomerism : The placement of the benzyloxy group (2- vs. 3-position) significantly impacts electronic properties. For example, 2-(benzyloxy)-5-(chloromethyl)pyridine has a lower molecular weight (233.7 vs. 270.15) due to the absence of a hydrochloride salt.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility (Water) Log Kow (Predicted) Stability Notes Reference
3-(Benzyloxy)-5-(chloromethyl)pyridine Not reported Low (hydrophobic) ~3.2 Stable under inert gas; sensitive to hydrolysis
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine 82–84 Insoluble ~3.5 Requires storage at room temperature
2-Chloro-5-(chloromethyl)pyridine Not reported Moderate in organic solvents ~2.8 Prone to decomposition under acidic conditions

Key Observations :

  • The melting point of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (82–84°C) suggests higher crystallinity compared to the target compound, likely due to additional chloro substituents.
  • Hydrophobicity : All compounds exhibit low water solubility, with Log Kow values >2.8, aligning with their aromatic and halogenated structures.

Table 3: Reactivity and Functionalization Potential

Compound Name Reactive Sites Common Applications Reference
3-(Benzyloxy)-5-(chloromethyl)pyridine Chloromethyl (SN2 reactions) Pharmaceutical intermediates (e.g., kinase inhibitors)
2-(Benzyloxy)-5-(chloromethyl)pyridine Chloromethyl, benzyloxy Agrochemical precursors
3-(Benzyloxy)-5-bromo-2-chloropyridine Bromine (Suzuki coupling) Cross-coupling reactions for biaryl synthesis
2-Chloro-5-(chloromethyl)pyridine Chlorine, chloromethyl Ligand synthesis in coordination chemistry

Key Observations :

  • The chloromethyl group in the target compound enables alkylation or nucleophilic substitution, making it valuable in drug discovery .
  • Bromine-containing analogues (e.g., 3-(Benzyloxy)-5-bromo-2-chloropyridine) are preferred for palladium-catalyzed cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.